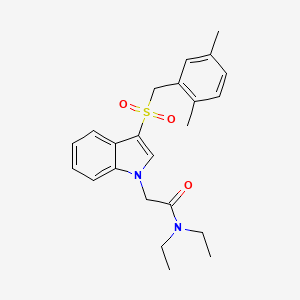

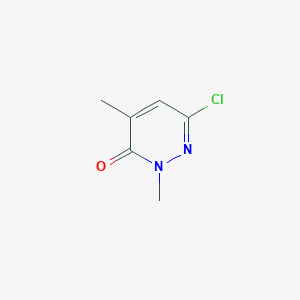

Lithium(1+) ion 3-chloro-5,6-dimethylpyridazine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lithium compounds, such as lithium salts, are often used in various applications due to their unique properties. They are commonly used in the production of batteries, particularly lithium-ion batteries, due to their high energy density .

Chemical Reactions Analysis

Lithium compounds can participate in a variety of chemical reactions. For example, in a lithium-ion battery, lithium ions move from the negative electrode to the positive electrode during discharge, and back when charging .Physical And Chemical Properties Analysis

Lithium is the lightest of all metals and has the greatest electrochemical potential, making it highly reactive. As a result, lithium compounds often have unique physical and chemical properties, such as high energy density in the case of lithium-ion batteries .Aplicaciones Científicas De Investigación

Materials Science and Electrochemistry

Nanostructured Inorganic Compounds for Li-ion Batteries

Research highlights the optimization of Li-ion technology through alternative materials, including nanostructured inorganic compounds. These compounds show promise in addressing crucial factors like cost, safety, lifetime, durability, power density, and energy density for mobile electronics and electric vehicles (Li et al., 2009).

Lithium Insertion into Manganese Spinels

This study explores the chemical and electrochemical insertion of lithium into Mn3O4 and Li[Mn2]O4. It reveals the structural changes and electron compensation mechanisms during lithium insertion, critical for developing high-performance cathode materials (Thackeray et al., 1983).

Thin-Film Lithium and Lithium-Ion Batteries

Oak Ridge National Laboratory's development of solid-state thin-film lithium and lithium-ion batteries showcases important applications in consumer and medical products. The research underscores the role of cathode and anode materials in enhancing the batteries' performance (Bates, 2000).

Biological Applications

Cementogenic Differentiation via Li+ Ions

Lithium ions are shown to activate the Wnt/β-catenin signalling pathway, enhancing the proliferation and cementogenic differentiation of human periodontal ligament-derived cells. This finding is significant for periodontal tissue engineering applications (Han et al., 2012).

Structural and Chemical Properties

Structural Factors Controlling Aggregation

Research on lithium phenolates reveals the influence of structural factors on aggregation in weakly polar aprotic solvents. This study provides insights into the aggregation processes that can affect the reactivity and properties of lithium compounds in organic synthesis (Jackman & Smith, 1988).

Ionic Liquids for Rechargeable Li Batteries

The study explores the use of ionic liquids with specific anions and cations as electrolyte systems for high-voltage, rechargeable battery systems. It highlights the electrochemical stability and compatibility of these ionic liquids with lithium metal anodes, which is crucial for enhancing battery performance (Borgel et al., 2009).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

lithium;3-chloro-5,6-dimethylpyridazine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2.Li/c1-3-4(2)9-10-6(8)5(3)7(11)12;/h1-2H3,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWHMIULEHSVLP-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=C(N=NC(=C1C(=O)[O-])Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClLiN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium(1+) ion 3-chloro-5,6-dimethylpyridazine-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-isopentyl-1,7-dimethyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2972946.png)

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-3-fluorobenzene-1-sulfonamide](/img/structure/B2972953.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2972954.png)